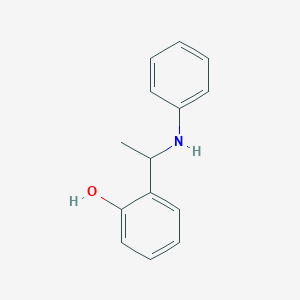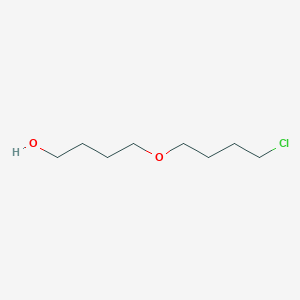
4-(4-Chlorobutoxy)butan-1-OL
Descripción general
Descripción
4-(4-Chlorobutoxy)butan-1-ol is a chemical compound with the CAS Number: 60767-73-9 . It has a molecular weight of 180.67 and its IUPAC name is 4-(4-chlorobutoxy)-1-butanol .
Molecular Structure Analysis
The molecular formula of 4-(4-Chlorobutoxy)butan-1-ol is C8H17ClO2 . Its exact mass is 180.09200 . The InChI key is CXKCWCNIXHOQKX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Chlorobutoxy)butan-1-ol are as follows: It has a molecular weight of 180.67200 . The exact mass is 180.09200 . The LogP value is 1.79450 , which indicates its lipophilicity.Aplicaciones Científicas De Investigación
Analogs and Derivatives in Anti-inflammatory Research
A study conducted by Goudie et al. (1978) explored compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one for their anti-inflammatory activity. These compounds, possessing a small lipophilic group and a butan-2-one side chain, demonstrated significant activity. This suggests potential applications of similar structural analogs, like 4-(4-Chlorobutoxy)butan-1-OL, in developing anti-inflammatory agents (Goudie et al., 1978).
Catalytic Properties in Chemical Reactions
Research by Arsalane et al. (1996) on AgZr2(PO4)3 highlighted its catalytic properties in butan-2-ol conversion, producing methyl ethyl ketone and butenes. This study indicates the potential role of 4-(4-Chlorobutoxy)butan-1-OL in similar catalytic processes, given its structural similarity (Arsalane et al., 1996).
Kinetics and Optical Activity in Chemical Reactions
A kinetic study by Herlihy (1984) on butanediols in aqueous perchloric acid, including butan-2-ol, provides insight into the rate of loss of optical activity and the effect of hydroxyl group substitution. This research could be relevant for understanding the behavior of 4-(4-Chlorobutoxy)butan-1-OL under similar conditions (Herlihy, 1984).
Asymmetric Synthesis Applications
Mattei et al. (2011) reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, demonstrating the potential for creating optically active compounds. This methodology could be applicable to the synthesis of 4-(4-Chlorobutoxy)butan-1-OL derivatives for use in chiral synthesis and stereoselective reactions (Mattei et al., 2011).
Propiedades
IUPAC Name |
4-(4-chlorobutoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c9-5-1-3-7-11-8-4-2-6-10/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCWCNIXHOQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCCCl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546932 | |
| Record name | 4-(4-Chlorobutoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobutoxy)butan-1-OL | |
CAS RN |
60767-73-9 | |
| Record name | 4-(4-Chlorobutoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




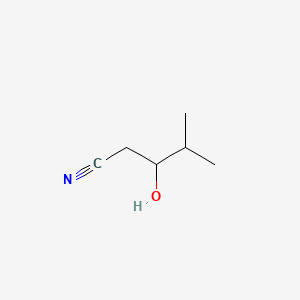
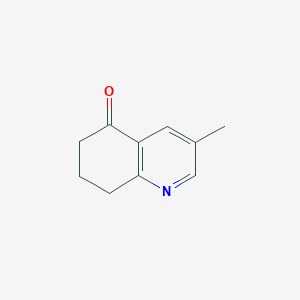
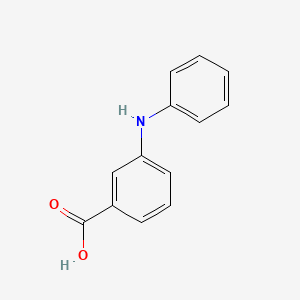
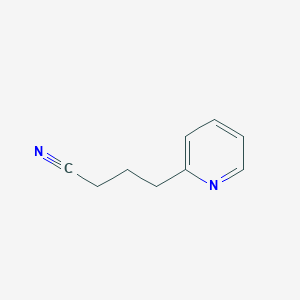
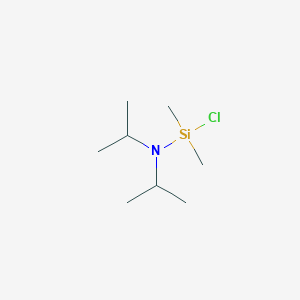

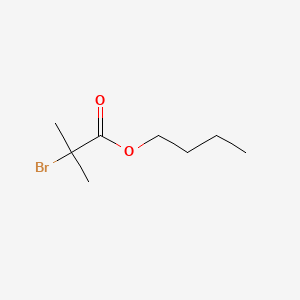
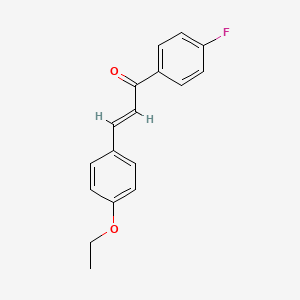
![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)

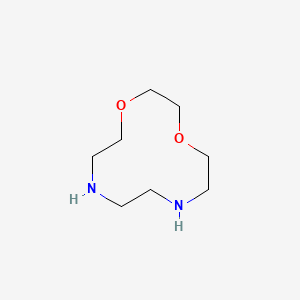
![1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-](/img/structure/B3054435.png)
